molecular formula C19H16Cl2N2O2S B2772584 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1234805-80-1

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2772584
CAS No.: 1234805-80-1
M. Wt: 407.31
InChI Key: SXKRTOFFWIMTFZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative designed for advanced chemical and biological research. Its structure incorporates a 2,4-dichlorophenoxy motif, which is foundational in auxin-mimic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) . The molecular scaffold is further functionalized with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups, a design that leverages the known coordination capabilities of pyridine and the diverse bioactivity of thiophene rings, potentially enhancing its properties for specific research applications . The core 2,4-dichlorophenoxyacetamide structure is recognized for its similarity to the lateral chain of natural benzylpenicillin and has shown utility in the synthesis of compounds with various biological activities . Researchers investigating herbicide mode-of-action will find value in this compound, as the 2,4-dichlorophenoxy group is known to mimic natural auxin in plants, leading to uncontrolled growth and senescence in broadleaf plants . Furthermore, the inclusion of dual heteroaromatic systems (pyridine and thiophene) makes this molecule a candidate for development in coordination chemistry, similar to how other acetamide derivatives are used as ligands for metal ions in catalytic and bioinorganic studies . This ligand potential is significant for creating functional metal complexes that can be screened for antimicrobial or other bio-relevant activities . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-15-4-5-18(17(21)9-15)25-12-19(24)23(10-14-6-8-26-13-14)11-16-3-1-2-7-22-16/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKRTOFFWIMTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under controlled conditions to form the desired acetamide compound. This step often requires a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4), which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide to an amine.

    Substitution: Replacement of chlorine atoms with nucleophiles.

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide exhibit significant pharmacological activities. For instance:

  • Antinociceptive Effects : Similar compounds have been evaluated for their ability to bind selectively to sigma receptors, which are implicated in pain modulation. A study showed that a related compound demonstrated high affinity for the sigma-1 receptor and exhibited antinociceptive effects in animal models, suggesting potential applications in pain management .
  • Antimicrobial Activity : Compounds with similar structures have been tested for antibacterial properties. For example, derivatives of acetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Agricultural Applications

The compound's structural components suggest potential use as an herbicide. The dichlorophenoxy group is commonly found in herbicides due to its ability to disrupt plant growth by mimicking natural plant hormones (auxins).

  • Herbicidal Formulations : Research indicates that formulations based on similar dichlorophenoxy compounds have been developed for pre-emergence herbicide applications. These formulations are designed to control weeds effectively while minimizing environmental impact .

Case Study 1: Sigma Receptor Binding

A study focused on the synthesis and evaluation of various acetamide derivatives highlighted the importance of structural modifications in enhancing sigma receptor binding affinity. The findings indicated that specific substitutions on the acetamide backbone could significantly improve pharmacological profiles, paving the way for developing new analgesics .

Case Study 2: Herbicide Efficacy

In agricultural research, a formulation containing dichlorophenoxy derivatives was tested for its efficacy in controlling grass weeds. The study demonstrated that the compound exhibited strong pre-emergence activity, effectively reducing weed populations without harming crop yields. This underscores the potential of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The exact pathways depend on the specific application, but it may involve modulation of signaling pathways, inhibition of microbial growth, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.

    N-(Pyridin-2-ylmethyl)acetamide: Lacks the dichlorophenoxy and thiophenylmethyl groups, resulting in different chemical properties.

    N-(Thiophen-3-ylmethyl)acetamide: Similar structure but without the dichlorophenoxy and pyridinylmethyl groups.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, is being investigated for various therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes a dichlorophenoxy group, a pyridine moiety, and a thiophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂N₃O₂
Molecular Weight363.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that it may exert its effects by binding to enzymes or receptors involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is known to play a role in inflammation and pain.

Antiinflammatory Properties

Recent studies have indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit promising anti-inflammatory properties. The compound has been shown to selectively inhibit COX-2 activity, leading to reduced inflammation in various models. For instance, molecular docking studies have demonstrated strong binding affinity to COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound's anticancer potential has also been explored. Preliminary research suggests that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenoxy group is believed to enhance its efficacy as an antimicrobial agent .

Case Studies

  • Anti-inflammatory Study : A study published in 2023 focused on the synthesis of derivatives based on 2-(2,4-dichlorophenoxy)acetic acid. The results indicated that these derivatives effectively inhibited COX-2 with IC50 values ranging from 10 to 30 µM, demonstrating their potential as anti-inflammatory agents.
  • Anticancer Research : In a recent investigation involving various derivatives of the compound, researchers reported that certain analogs exhibited IC50 values below 5 µM against A431 and MCF7 cancer cell lines. These findings suggest significant promise for the development of new anticancer therapies based on this chemical framework .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several compounds including this compound. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, and how can reaction conditions be optimized for purity and yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using 2,4-dichlorophenol and pyridin-2-ylmethyl/thiophen-3-ylmethyl amines). Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (20–80°C), and catalysts like triethylamine for amide bond formation. Intermediate purification via column chromatography and recrystallization ensures high purity .
  • Analytical Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>98%) and ¹H/¹³C NMR spectroscopy .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the dichlorophenoxy group (δ 6.8–7.5 ppm), pyridinyl protons (δ 8.0–8.5 ppm), and thiophene protons (δ 7.1–7.3 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in the solid state .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach : Use in vitro assays targeting kinases or GPCRs, given structural similarities to thienopyrimidine derivatives. Prioritize cytotoxicity assays (e.g., MTT on HEK-293 cells) and enzyme inhibition studies (IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be systematically resolved?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables.
  • Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorobenzyl variants) to identify critical functional groups .
  • Meta-Analysis : Use computational tools (e.g., Cheminformatics platforms) to correlate structural features with activity trends .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH and oxidative conditions?

  • Experimental Design :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS.
  • Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways. Identify reactive intermediates (e.g., sulfoxide derivatives) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to optimize substituents .

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